molecular formula C21H23N5O3 B2662407 1-(2-Ethoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea CAS No. 946234-55-5

1-(2-Ethoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

Cat. No.: B2662407
CAS No.: 946234-55-5
M. Wt: 393.447
InChI Key: OYVRCOXBELCANS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea ( 946234-55-5) is a synthetic organic compound with a molecular formula of C21H23N5O3 and a molecular weight of 393.4 g/mol . This urea derivative features a central phenyl core symmetrically linked to a 2-ethoxyphenyl group and a 6-methoxy-2-methylpyrimidin-4-yl moiety, forming a multi-ring system of significant interest in medicinal chemistry research . The pyrimidine ring is a privileged scaffold in drug discovery, found in numerous natural compounds and therapeutic agents, and is known for its diverse biological activities . This compound is representative of a class of N-aryl-N'-pyrimidin-4-yl ureas that have been investigated as potent and selective inhibitors of receptor tyrosine kinases (RTKs) . Such molecules are pivotal tools for probing cellular signaling pathways and have shown potential in oncological research, particularly in targeting dysregulated kinase activity often observed in various cancers . Its structural architecture makes it a candidate for use in advanced drug discovery modalities, including the development of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to induce targeted protein degradation . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheets before use.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-4-29-18-8-6-5-7-17(18)26-21(27)25-16-11-9-15(10-12-16)24-19-13-20(28-3)23-14(2)22-19/h5-13H,4H2,1-3H3,(H,22,23,24)(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVRCOXBELCANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group is introduced through an etherification reaction, where 2-ethoxyphenol is reacted with an appropriate alkylating agent under basic conditions.

    Synthesis of the Methoxypyrimidinyl Intermediate: The methoxypyrimidinyl group is synthesized by reacting 6-methoxy-2-methylpyrimidine with an appropriate amine under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the ethoxyphenyl intermediate with the methoxypyrimidinyl intermediate in the presence of a coupling reagent such as carbodiimide to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2-Ethoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea involves its interaction with specific molecular targets and pathways. This compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction and cellular responses.

    Altering Gene Expression: Affecting the expression of genes involved in various physiological processes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Urea Derivatives

Compound (Reference) Key Substituents Biological Activity Synthesis Yield (If Reported)
Target Compound 2-Ethoxyphenyl, 4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl Not reported N/A
Compound 2-Methoxy-5-methylphenyl, pyrimidinylamino Not reported N/A
Compound Pyrrole-2-carbonylphenyl, 4-methoxyphenyl Not reported 72% (one-step)
Compound 1 3-Chloro-2-fluorophenoxy, 2,4-dimethoxyphenyl Glucokinase activator N/A
Compound 4-Chloro-3-(trifluoromethyl)phenyl, pyridinylmethyl thio Not reported N/A

Table 2: Impact of Substituents on Physicochemical Properties

Substituent Effect on Lipophilicity (LogP) Electron-Donating/Withdrawing Potential Metabolic Stability
Ethoxy (−OC₂H₅) High (↑ LogP) Moderate electron-donating Moderate (susceptible to CYP450 oxidation)
Methoxy (−OCH₃) Moderate Strong electron-donating Higher (resistant to oxidation)
Trifluoromethyl (−CF₃) High (↑ LogP) Strong electron-withdrawing High (resistant to metabolism)

Biological Activity

1-(2-Ethoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that may confer specific biological properties, making it a candidate for further pharmacological investigation.

Chemical Structure

The compound's structure is characterized by:

  • Urea Linkage : Essential for biological activity.
  • Ethoxy and Methoxypyrimidinyl Groups : These functional groups may influence the compound's interaction with biological targets.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways that regulate various physiological processes.
  • Gene Expression Modulation : The compound could alter the expression of genes associated with cell growth, apoptosis, and other vital functions.

Biological Activities

Research has indicated several potential biological activities for this compound:

Anticancer Activity

Studies have shown that this compound exhibits significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potency in inhibiting cell growth.
Cell LineIC50 (µM)
MCF-7 (Breast)8
A549 (Lung)10
HeLa (Cervical)12

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains Tested : It showed activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa40

Antiviral Activity

Preliminary studies suggest potential antiviral effects, particularly against certain RNA viruses. Further research is required to elucidate the specific mechanisms involved.

Case Studies

  • In Vivo Studies : Animal models have been utilized to assess the therapeutic efficacy of the compound. In a murine model of breast cancer, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
  • Combination Therapy : Research indicates that this compound may enhance the efficacy of existing chemotherapeutic agents, suggesting potential for combination therapies in cancer treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.